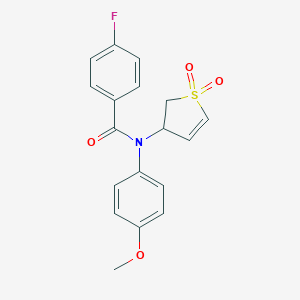
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thienyl group, a fluorine atom, and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide” typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Thienyl Group: The thienyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling with Methoxyphenyl Group: The methoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Benzamide: The final step involves the formation of the benzamide linkage, which can be achieved through amidation reactions using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反应分析
Types of Reactions
“N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide” can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, “N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide” may be studied for its potential as a pharmaceutical agent. Its interactions with biological targets can provide insights into its therapeutic potential.
Medicine
In medicine, this compound could be investigated for its potential use as a drug candidate. Its pharmacokinetic and pharmacodynamic properties would be of particular interest.
Industry
In industrial applications, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of “N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Alteration of Cellular Processes: Impact on cell proliferation, apoptosis, or differentiation.
相似化合物的比较
Similar Compounds
- N-(4-fluorophenyl)-N-(4-methoxyphenyl)benzamide
- N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methoxyphenyl)benzamide
- N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluorobenzamide
Uniqueness
“N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide” is unique due to the combination of its thienyl, fluorine, and methoxyphenyl groups. This unique structure may confer specific properties, such as enhanced binding affinity to biological targets or improved stability under certain conditions.
生物活性
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-fluoro-N-(4-methoxyphenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C18H16FNO4S
- Molecular Weight : 361.39 g/mol
- CAS Number : 321977-88-2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thienyl moiety and subsequent functionalization with fluorine and methoxy groups. The detailed synthetic pathways can vary based on the desired purity and yield.
Antimicrobial Activity
Research indicates that derivatives of benzamides, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effective antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Antitumor Activity
The compound has also been evaluated for its antitumor effects. A study highlighted that benzamide derivatives can act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism crucial for DNA synthesis in rapidly dividing cells. By inhibiting DHFR, these compounds may reduce tumor cell proliferation .
Case Studies
- In Vitro Studies :
- Antifungal Activity :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. The presence of electron-withdrawing groups (like fluorine) and electron-donating groups (like methoxy) on the phenyl rings significantly influences their pharmacological profiles. The following table summarizes key findings from various studies regarding structural modifications:
属性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-24-17-8-6-15(7-9-17)20(16-10-11-25(22,23)12-16)18(21)13-2-4-14(19)5-3-13/h2-11,16H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDJLJXIOUDUFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














